gp100 (175-189) is a peptide derived from the glycoprotein 100, which is significant in immunology and cancer research. This peptide is recognized as an important target for T-cell responses, particularly in the context of melanoma, where it plays a role in the immune system's ability to recognize and attack cancer cells. The specific sequence of gp100 (175-189) has been shown to elicit immune responses restricted by human leukocyte antigen alleles, making it a critical component in vaccine development and immunotherapy strategies aimed at treating melanoma and other cancers .
The gp100 protein is primarily expressed in melanocytes, the cells responsible for producing melanin in the skin. It is encoded by the PMEL gene, which is involved in melanosome biogenesis. The peptide gp100 (175-189) specifically corresponds to a portion of this protein that has been identified as a potential target for T-cell recognition .
gp100 (175-189) falls under the category of tumor-associated antigens. It is classified as a peptide antigen that can be presented by major histocompatibility complex molecules to T-cells, thereby stimulating an immune response against tumor cells expressing this antigen.
The synthesis of gp100 (175-189) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored on a solid support, typically a resin.
The molecular structure of gp100 (175-189) consists of a linear sequence of amino acids that can adopt various conformations depending on its environment and interactions with other molecules. The specific sequence includes key residues that are critical for T-cell receptor recognition.
The amino acid sequence for gp100 (175-189) is as follows: Ala-Tyr-Gly-Ala-Gly-Ala-Gly-Val-Gly. This sequence plays a crucial role in its immunogenicity and ability to bind to major histocompatibility complex molecules .
gp100 (175-189) undergoes several biochemical interactions primarily related to its binding with T-cell receptors and major histocompatibility complex molecules on antigen-presenting cells.
The mechanism of action for gp100 (175-189) involves its presentation by antigen-presenting cells through major histocompatibility complex class I molecules to CD8+ T-cells. This process initiates an adaptive immune response targeting melanoma cells expressing gp100.
Studies have shown that T-cells recognizing gp100 can effectively kill melanoma cells, demonstrating its potential as an immunotherapeutic target .
gp100 (175-189) has significant applications in cancer immunotherapy, particularly in developing vaccines aimed at eliciting strong immune responses against melanoma. It has been utilized in clinical trials assessing the efficacy of peptide-based vaccines and adoptive T-cell therapies . Additionally, research continues into its potential use in combination therapies with checkpoint inhibitors to enhance anti-tumor immunity.
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2